molecular formula C12H19NO4 B7946252 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid CAS No. 1437312-16-7

6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B7946252
CAS No.: 1437312-16-7
M. Wt: 241.28 g/mol
InChI Key: FEPYBSDCOQXJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid (IUPAC name: rac-(1R,6S)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid) is a chiral cyclohexene derivative with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group. Its molecular formula is C₁₂H₁₉NO₄, and molecular weight is 241.28 g/mol . The Boc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and selective removal under mild acids (e.g., trifluoroacetic acid). The cyclohexene ring introduces rigidity and conformational constraints, making this compound valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPYBSDCOQXJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146823
Record name 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437312-16-7
Record name 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

A prominent method involves the catalytic hydrogenation of p-aminobenzoic acid derivatives to form the cyclohexene backbone. Source details a one-pot process achieving >75% trans-diastereoselectivity:

Procedure :

  • Substrate Preparation : p-Aminobenzoic acid is dissolved in acetone (30 volumes) and treated with Boc anhydride (1.0 equiv).

  • Catalytic Hydrogenation : A palladium-based catalyst facilitates hydrogenation under mild conditions (room temperature, 20 hours).

  • Workup : The mixture is filtered through celite, and the product is extracted using dichloromethane (DCM) after acidification to pH 4 with citric acid.

Key Data :

ParameterValueSource
Yield70%
Purity92%
Trans:Cis Ratio>75:25

This method prioritizes atom economy and scalability, though stereochemical outcomes depend on catalyst selection and solvent polarity.

Stereoselective Synthesis via Chiral Resolution

Source and highlight enantiomer separation using chiral amines or enzymes. For instance:

  • Chiral Amine Resolution : Cyclohex-3-ene-1-carboxylic acid is reacted with (R)-(+)-methylbenzylamine to isolate the (1R,6S)-isomer. Recrystallization achieves optical purity ([α]D>+40[\alpha]_D > +40^\circ).

  • Enzymatic Kinetic Resolution : Transaminases (e.g., CvS-TA W60C) selectively deaminate undesired diastereomers, leaving the target compound in >99% enantiomeric excess (ee) .

Comparative Analysis :

MethodYieldee/Diastereomeric ExcessScalability
Chiral Amine60–70%>95%Moderate
Enzymatic80–90%>99%High

Enzymatic methods reduce reliance on toxic solvents but require optimized immobilization techniques for industrial use.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced early to prevent side reactions. Source and outline two approaches:

A. Direct Boc Protection :

  • Cyclohex-3-ene-1-amine is treated with Boc anhydride in tetrahydrofuran (THF) at 0°C.

  • The carboxylic acid group is introduced via oxidation or hydrolysis of a nitrile precursor.

B. Sequential Functionalization :

  • Cyclohex-3-ene-1-carboxylic acid is synthesized via Diels-Alder reactions.

  • The amine group is introduced via Curtius rearrangement (Source ), followed by Boc protection.

Reaction Conditions :

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, DCM, 0°C → RT85–90%
Curtius RearrangementNaN₃, HCl, 60°C65–70%

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material:

  • Solvent Extraction : Acid-base extraction using DCM and citric acid (pH 4) removes unreacted starting materials .

  • Chromatography : Flash chromatography (silica gel, 5–10% ethyl acetate/hexane) resolves stereoisomers .

  • Crystallization : Recrystallization from acetone/water (4:1 v/v) enhances purity to >99% .

Analytical Data :

TechniqueKey FindingsSource
1^1H NMRδ 1.44 (s, 9H, Boc), 5.65 (m, 2H, CH=CH)
HPLCRetention time: 8.2 min (C18, 70:30 MeOH/H₂O)

Industrial-Scale Considerations

Source and emphasize process optimization for large batches:

  • Catalyst Recycling : Pd/C catalysts are reused up to 5 times with <5% activity loss.

  • Continuous-Flow Systems : Enzymatic deamination in packed-bed reactors achieves 90% throughput efficiency .

Cost Analysis :

FactorHydrogenationEnzymatic
Catalyst CostHighModerate
Solvent Waste20 L/kg5 L/kg

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of cyclohexene carboxylic acids have been investigated for their potential as anti-inflammatory agents and analgesics.

Case Study: Synthesis of Analgesic Compounds
A study demonstrated the synthesis of analgesic compounds using 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid as a precursor. The modifications made to the tert-butoxycarbonyl group significantly influenced the potency and selectivity of the resulting analgesics, showcasing the importance of this compound in drug design .

1.2 Peptide Synthesis

This compound is also employed in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during peptide coupling reactions, facilitating the formation of complex peptide structures.

Materials Science Applications

2.1 Polymer Chemistry

In materials science, this compound has been explored for its potential use in creating polymers with specific mechanical properties. Its ability to undergo polymerization reactions makes it suitable for developing high-performance materials.

Data Table: Properties of Polymers Derived from Cyclohexene Derivatives

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 200°C

Synthetic Organic Chemistry Applications

3.1 Reaction Mechanisms

The compound is utilized in various synthetic pathways due to its reactive functional groups. It can participate in nucleophilic substitutions and cycloadditions, making it a versatile building block for complex organic molecules.

Case Study: Cycloaddition Reactions
Research has shown that this compound can undergo Diels-Alder reactions to form larger cyclic structures, which are essential in synthesizing natural products and complex organic compounds .

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with other molecules through nucleophilic substitution or addition reactions. The carboxylic acid group can form esters, amides, or other derivatives, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

cis-6-(Benzyloxycarbonylamino)-3-cyclohexene-1-carboxylic acid

  • Structure : Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
  • Molecular Formula: C₁₅H₁₅NO₄; MW: 275.29 g/mol .
  • Key Differences: Protecting Group Stability: Cbz requires hydrogenolysis (H₂/Pd-C) for deprotection, whereas Boc is removed under acidic conditions. This makes Boc more suitable for acid-sensitive synthetic pathways .

6-{[4-(Trifluoromethyl)Phenyl]Carbamoyl}Cyclohex-3-ene-1-Carboxylic Acid

  • Structure : Contains a trifluoromethylphenyl carbamoyl substituent.
  • Molecular Formula: C₁₅H₁₄F₃NO₃; MW: 313.27 g/mol .
  • Key Differences :
    • Electronic Properties : The electron-withdrawing trifluoromethyl group increases acidity of the carboxylic acid (pKa ~2–3) compared to the parent compound (pKa ~4–5).
    • Lipophilicity : The CF₃ group enhances lipophilicity (logP ~2.5 vs. ~1.8 for the Boc analog), improving membrane permeability in drug design .

6-(4-Methyl-Piperazine-1-Carbonyl)-Cyclohex-3-enecarboxylic Acid

  • Structure : Incorporates a 4-methylpiperazine carbonyl moiety.
  • Molecular Formula : C₁₃H₁₉N₂O₃; MW : 269.30 g/mol .
  • Key Differences: Solubility: The basic piperazine nitrogen improves water solubility at physiological pH, advantageous for pharmacokinetics.

6-(Hydrazinocarbonyl)Cyclohex-3-ene-1-Carboxylic Acid

  • Structure: Substituted with a hydrazinocarbonyl group.
  • Molecular Formula : C₈H₁₂N₂O₃; MW : 184.19 g/mol .
  • Key Differences :
    • Reactivity : The hydrazine group enables conjugation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in prodrug design .
    • Stability : Hydrazines are prone to oxidation, requiring inert storage conditions compared to the stable Boc analog.

1-((Tert-Butoxycarbonyl)Amino)Cyclopentanecarboxylic Acid

  • Structure : Cyclopentane ring instead of cyclohexene.
  • Molecular Formula: C₁₁H₁₉NO₄ (inferred from cyclopentane analog) .
  • Stereochemistry: Fewer conformational isomers due to reduced ring size, simplifying synthetic purification .

Biological Activity

6-[(Tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid, also known by its chemical formula C13H21NO4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 836607-50-2
  • Structure : The compound features a cyclohexene ring with a tert-butoxycarbonyl (Boc) group attached to an amino group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Notably, it has been studied for its effects on fatty acid metabolism and potential applications in metabolic disorders.

Research indicates that compounds similar to this compound may inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. Inhibition of ACC leads to:

  • Reduced Fatty Acid Synthesis : This can help manage conditions like obesity and metabolic syndrome by lowering triglyceride levels.
  • Increased Fatty Acid Oxidation : Enhanced oxidation can contribute to weight loss and improved metabolic health.

Case Studies

  • Inhibition of ACC :
    • A study demonstrated that analogs of the compound inhibited both ACC1 and ACC2 isozymes with IC50 values around 50 nM, indicating strong inhibitory potential on fatty acid synthesis pathways .
  • Effects on HepG2 Cells :
    • In vitro studies showed that the compound effectively inhibited triglyceride synthesis and secretion in HepG2 cells, with EC50 values indicating potent activity at low concentrations .
  • Animal Models :
    • In vivo studies with obese Zucker rats revealed that administration of ACC inhibitors led to significant reductions in hepatic malonyl-CoA levels, which correlated with decreased fatty acid synthesis and increased oxidation rates .

Data Table: Summary of Biological Activities

ActivityResult/MeasurementReference
ACC InhibitionIC50 ~ 50 nM
Triglyceride Synthesis InhibitionEC50 ~ 1.6 µM
Hepatic Malonyl-CoA ReductionED50 ~ 55 mg/kg

Q & A

Q. What alternative synthetic routes exist to improve yield or reduce hazardous byproducts?

  • Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) for Boc protection.
  • Green Chemistry : Replace toxic solvents (DMF) with Cyrene® or cyclopentyl methyl ether .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.